molecular formula C17H23ClN2O3 B7922896 [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester

[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester

Cat. No.: B7922896
M. Wt: 338.8 g/mol
InChI Key: MAKPTIDHCISKEQ-UHFFFAOYSA-N
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Description

[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester is a synthetic organic compound characterized by a pyrrolidine ring (5-membered nitrogen-containing heterocycle) substituted with a 2-chloroacetyl group. The structure further includes an ethyl-carbamic acid benzyl ester moiety, which confers both lipophilic and reactive properties. This compound is part of a broader class of carbamic acid esters used in pharmaceutical and agrochemical research, particularly as intermediates in the synthesis of bioactive molecules.

Key structural features:

  • Pyrrolidine core: A 5-membered ring with a nitrogen atom, contributing to conformational flexibility.
  • 2-Chloroacetyl substituent: A reactive group that may facilitate cross-coupling or alkylation reactions.
  • Ethyl-carbamic acid benzyl ester: A carbamate-protected amine linked to a benzyl ester, influencing solubility and metabolic stability.

Properties

IUPAC Name

benzyl N-[[1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3/c1-2-19(12-15-9-6-10-20(15)16(21)11-18)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKPTIDHCISKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1C(=O)CCl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via a nucleophilic substitution reaction using chloroacetyl chloride and a suitable nucleophile.

    Formation of the Carbamic Acid Benzyl Ester: This step involves the reaction of the intermediate with benzyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chloroacetyl group, converting it to a hydroxyl group.

    Substitution: The chloroacetyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, depending on the target.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a family of carbamic acid benzyl esters with variable substituents and core heterocycles. lists 10 analogs, differing in:

Core ring structure : Pyrrolidine (5-membered) vs. piperidine (6-membered) vs. cyclohexyl.

Substituents on the carbamic acid group : Ethyl, methyl, isopropyl, cyclopropyl.

Chloroacetyl vs. aminoacetyl groups: Affects reactivity and stability.

Table 1: Structural Comparison of Selected Analogs
Compound ID () Core Structure Carbamic Acid Substituent Chloro/Aminoacetyl Group
1 Piperidin-3-yl None (base structure) Chloroacetyl
2 (Target) Pyrrolidin-2-ylmethyl Ethyl Chloroacetyl
3 Pyrrolidin-3-yl Ethyl Chloroacetyl
5 Pyrrolidin-2-ylmethyl Isopropyl Chloroacetyl
7 Piperidin-3-yl (R-config) Cyclopropyl Chloroacetyl
8 Pyrrolidin-3-yl Methyl Aminoacetyl

Key Observations :

  • Substituent Effects: Ethyl vs. Isopropyl (Compounds 2 vs. 5): Isopropyl increases lipophilicity (logP), which may enhance membrane permeability but reduce aqueous solubility. Chloroacetyl vs. Aminoacetyl (Compounds 2 vs. 8): The chloroacetyl group (electron-withdrawing) enhances electrophilicity, making it more reactive in synthetic pathways, whereas aminoacetyl derivatives are less reactive but more stable .
  • Stereochemistry : Compound 7 highlights the role of R-configuration in piperidine derivatives, which may influence chiral recognition in enzyme interactions .

Physicochemical and Analytical Data

  • Spectroscopic Characterization : reports NMR (δ 4.23–4.28 ppm for pyrrolidine protons) and IR (1712 cm⁻¹ for carbonyl stretches) for a thiourea analog, suggesting similar techniques apply to the target compound .
  • Mass Spectrometry : The target compound’s molecular weight (~370–400 g/mol) aligns with analogs in , with HRMS data (e.g., 614.1893 for a related compound in ) validating precise mass analysis for structural confirmation .

Functional and Application Differences

  • Drug Intermediate Potential: The target compound’s pyrrolidine core and chloroacetyl group make it suitable for synthesizing kinase inhibitors or protease antagonists, whereas piperidine analogs (e.g., Compound 1) are explored in neurology due to their blood-brain barrier penetration .
  • Stability and Reactivity: Benzyl esters (as in the target) are hydrolytically stable under physiological conditions compared to methyl or ethyl esters, as noted in ’s HPLC profiles of caffeic acid esters .

Biological Activity

The compound [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester is a derivative of pyrrolidine and carbamic acid, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Anticancer Potential

Recent studies have indicated that derivatives of pyrrolidine, including those similar to the compound , exhibit anticancer properties . For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as NF-κB and IKKβ inhibition .

Neuroprotective Effects

Pyrrolidine derivatives are also being investigated for their neuroprotective effects. Some studies suggest that these compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer’s. This inhibition can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Antimicrobial Activity

The antimicrobial properties of related carbamate esters have been documented, particularly against bacterial strains such as Staphylococcus aureus and Escherichia coli. These compounds disrupt bacterial cell wall synthesis and interfere with DNA replication processes, making them promising candidates for antibiotic development .

Study on Anticancer Activity

A study conducted on a series of pyrrolidine derivatives demonstrated that one compound exhibited significant cytotoxicity in human lung carcinoma cells (A549). The compound induced apoptosis through the activation of caspase pathways and showed a dose-dependent response. The study concluded that structural modifications could enhance the anticancer efficacy of these derivatives .

Neuroprotective Study

In a neuroprotective study involving a pyrrolidine-based compound similar to the target molecule, researchers found that it effectively inhibited AChE activity in vitro. This resulted in improved cognitive performance in rodent models of Alzheimer’s disease. The findings suggest that this class of compounds could serve as potential therapeutic agents for neurodegenerative conditions .

Research Findings

Biological ActivityMechanismReferences
AnticancerInduces apoptosis via caspase activation
NeuroprotectiveInhibits AChE and BuChE
AntimicrobialDisrupts cell wall synthesis

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